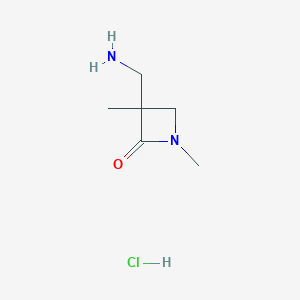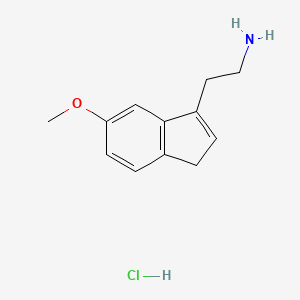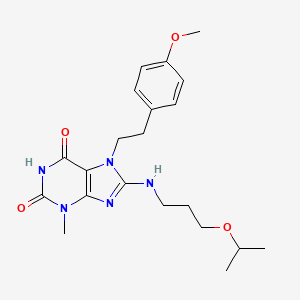
2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide, otherwise known as 2-CN-EPM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the phenoxypropionamide family, which is a type of carboxamide derivative. This compound has been studied for its ability to interact with various biochemical pathways, as well as its potential to be used as a tool for laboratory experiments.
Mechanism of Action
The mechanism of action of 2-CN-EPM is not fully understood. However, it is believed that the compound binds to certain enzymes, resulting in changes in their activity. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-CN-EPM are not fully understood. However, it has been shown to interact with certain enzymes, resulting in changes in their activity. For example, it has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and amino acids. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of proteins.
Advantages and Limitations for Lab Experiments
2-CN-EPM has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it has been shown to interact with certain enzymes, making it a useful tool for studying their activity. However, it also has several limitations. For example, it has a relatively short half-life, making it difficult to use for long-term experiments. Additionally, it has not been widely studied, making it difficult to predict its effects on different biochemical pathways.
Future Directions
The potential future directions for 2-CN-EPM are numerous. For example, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more research could be done to determine its potential applications in other areas of scientific research, such as drug design and development. Additionally, further research could be done to determine its potential for use in clinical trials and other medical applications. Finally, more research could be done to explore its potential for use in industrial processes.
Synthesis Methods
2-CN-EPM can be synthesized through a multi-step process. The first step involves reacting 4-hydroxy-3-methoxyphenylacetic acid with ethyl cyanoacetate in the presence of anhydrous potassium carbonate and a base such as pyridine. This reaction yields 2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide. The second step involves purifying the compound using column chromatography. This yields a pure sample of 2-CN-EPM.
Scientific Research Applications
2-CN-EPM has been studied for its potential applications in scientific research. It has been shown to interact with various biochemical pathways, making it a useful tool for laboratory experiments. For example, it has been used to study the effects of cyanoacetamide derivatives on the activity of enzymes involved in the metabolism of fatty acids. Additionally, it has been used to study the effects of cyanoacetamide derivatives on the activity of enzymes involved in the metabolism of amino acids.
properties
IUPAC Name |
2-cyano-N-(2-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-14-6-4-5-7-16(14)21-19(23)15(12-20)10-13-8-9-17(22)18(11-13)24-2/h4-9,11,15,22H,3,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDHMCCPZMTQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-diethoxy-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2468034.png)
![1-[1-(2-Cyclopropylacetyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2468038.png)
![9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2468040.png)

![2,5-dichloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2468044.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2468048.png)
![tert-Butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2468049.png)

![6-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2468051.png)


![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2468054.png)